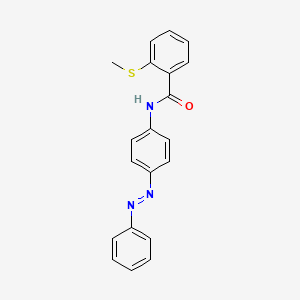![molecular formula C18H18N4O3 B14160245 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one typically involves the condensation of 1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one with 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The hydrazone moiety can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-amino-phenyl)-hydrazono]-propan-2-one.
Reduction: 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-amino]-propan-2-one.
Substitution: Various substituted hydrazones depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one can be used as an intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound may exhibit biological activity, making it a potential candidate for drug development. Hydrazones are known for their antimicrobial, antiviral, and anticancer properties. Research into the biological activity of this compound could lead to the discovery of new therapeutic agents.
Industry
In materials science, this compound could be used in the development of new materials with specific properties
作用機序
The mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or DNA. The hydrazone moiety may facilitate binding to these targets, leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
- 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-amino-phenyl)-hydrazono]-propan-2-one.
- 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methyl-phenyl)-hydrazono]-propan-2-one.
- 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-chloro-phenyl)-hydrazono]-propan-2-one.
Uniqueness
The uniqueness of 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one lies in its specific functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C18H18N4O3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
(1Z)-1-(3,4-dihydro-2H-quinolin-1-yl)-1-[(4-nitrophenyl)hydrazinylidene]propan-2-one |
InChI |
InChI=1S/C18H18N4O3/c1-13(23)18(20-19-15-8-10-16(11-9-15)22(24)25)21-12-4-6-14-5-2-3-7-17(14)21/h2-3,5,7-11,19H,4,6,12H2,1H3/b20-18- |
InChIキー |
CGVOPGFFYAKNBF-ZZEZOPTASA-N |
異性体SMILES |
CC(=O)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/N2CCCC3=CC=CC=C32 |
正規SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])N2CCCC3=CC=CC=C32 |
溶解性 |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


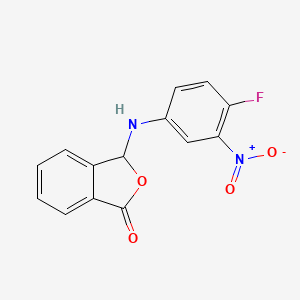
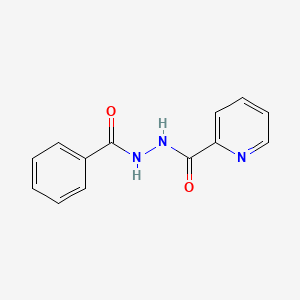
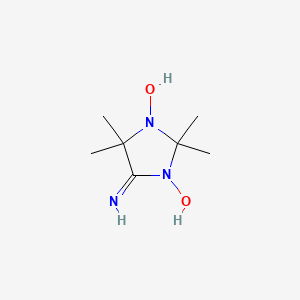
![1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14160190.png)
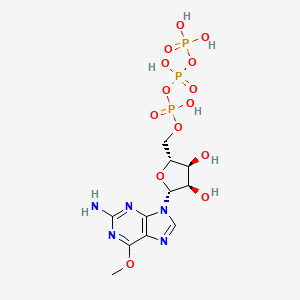

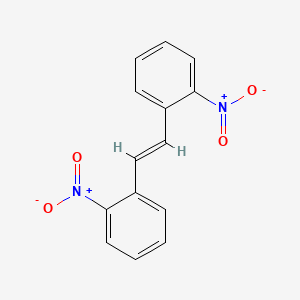
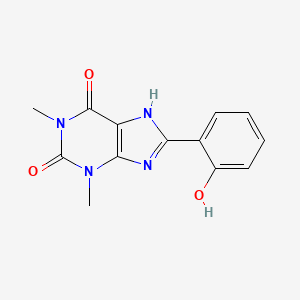
![5-[(5-acetyl-2-propoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B14160215.png)
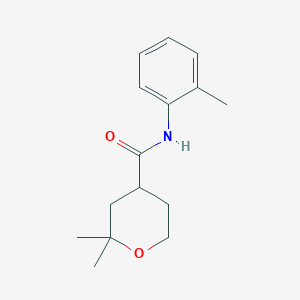
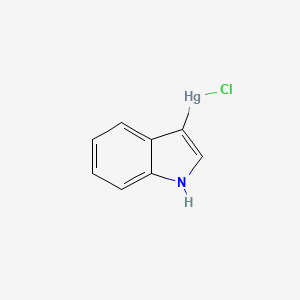
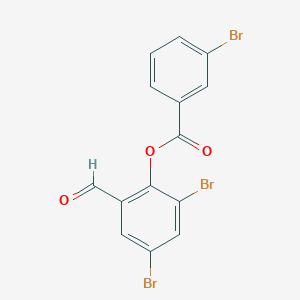
![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
